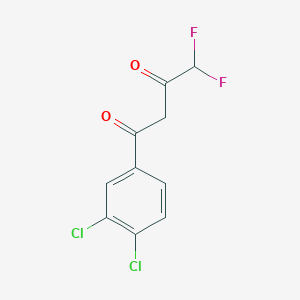

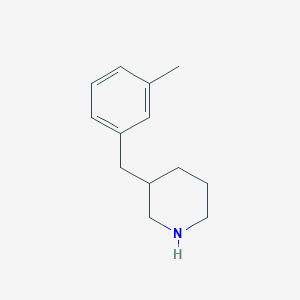

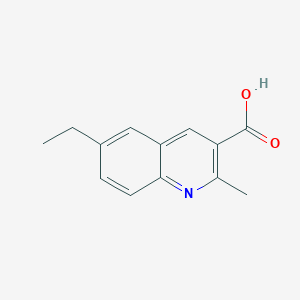

![molecular formula C10H12O3S B1356056 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one CAS No. 99186-50-2](/img/structure/B1356056.png)

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Ethanesulfonyl)phenyl)ethan-1-one, commonly referred to as 4-ESPE, is an organic compound that belongs to the class of sulfonamides. It is a white solid that is soluble in both water and organic solvents. 4-ESPE has a wide range of applications in the scientific and medical fields, such as in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and as an inhibitor of cytochrome P450 enzymes.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of E-aryl ethenesulfonamides: The reactivity of 1-phenyl-1-ethanesulfonic acid, a related compound, has been explored for efficient synthesis of E-arylethenesulfonamides, which are significant in chemical and pharmaceutical industries (Aramini et al., 2003).

- Role in Medicinal Chemistry: The compound 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which shares a structural fragment with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, is noted for its relevance in synthesizing Lasofoxifene, an antiosteoporosis drug (Guo Bao-guo, 2012).

Material Science and Engineering

- Corrosion Inhibition: In a study, 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN) was used to investigate its potential as a corrosion inhibitor for carbon steel in an acidic medium, demonstrating its significance in materials science (Costa et al., 2021).

Organic Synthesis and Catalysis

- Synthesis of Phenyl-2-Pyridylethanes: Investigation into the kinetics and mechanism of thermolysis of 1-phenyl-2-pyridylethanes sheds light on the structural and reactive properties of related ethane derivatives (Korobkov et al., 1995).

- Photocatalytic Desulfonylative Homocoupling: A study on the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, which are structurally related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, highlights its potential in synthesizing medicinally important structures (Ohkura et al., 2022).

Crystallography and Physical Chemistry

- Investigation of Intermolecular Interactions: The crystal structure of 1-phenyl-1,2-ethanediol, a related compound, was analyzed to understand its intermolecular interactions, pertinent to the study of similar ethane derivatives (Bikas et al., 2019).

Liquid Crystals and Display Technology

- Development of Liquid Crystals: Studies on the synthesis of derivatives like 1-(2,3-dicyano phenyl)-2-(4-(4-trans-n-pentyl cyclohexyl)phenyl) ethane, related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, contribute to the development of liquid crystals with applications in display technologies (Osman & Huynh-Ba, 1983).

properties

IUPAC Name |

1-(4-ethylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICSQJXULGTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561092 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

CAS RN |

99186-50-2 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

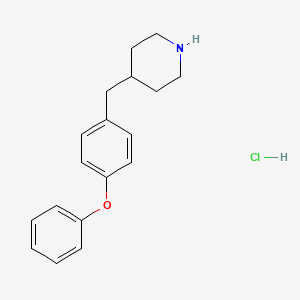

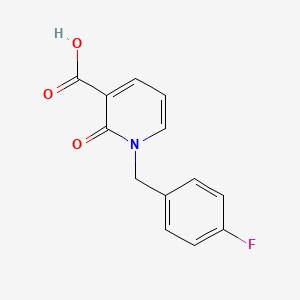

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)